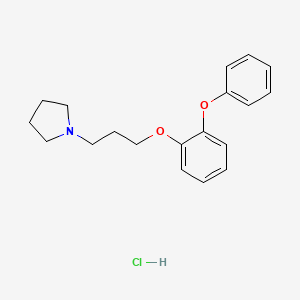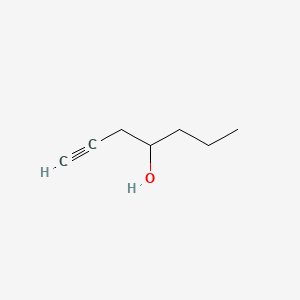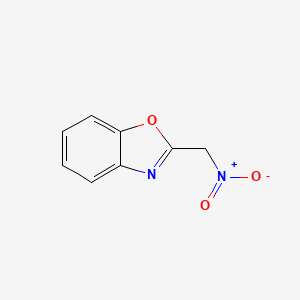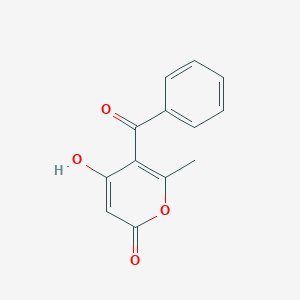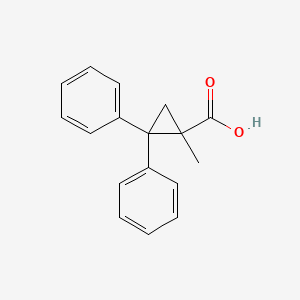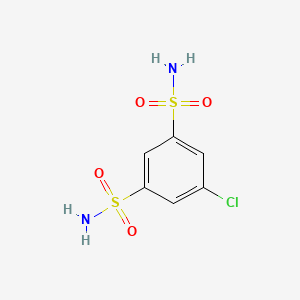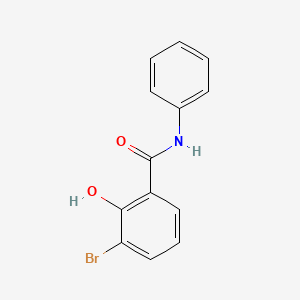
Beryllium--oxotungsten (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium–oxotungsten (1/1) is a compound that combines beryllium and tungsten with an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beryllium–oxotungsten (1/1) typically involves the reaction of beryllium oxide with tungsten oxide under controlled conditions. The reaction is carried out at high temperatures to facilitate the formation of the compound. The specific reaction conditions, such as temperature and pressure, are optimized to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of beryllium–oxotungsten (1/1) involves large-scale synthesis using similar methods as in the laboratory but with enhanced control over reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen bridge and the unique properties of beryllium and tungsten.
Common Reagents and Conditions
Common reagents used in reactions with beryllium–oxotungsten (1/1) include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving beryllium–oxotungsten (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxides, while reduction reactions may yield lower oxidation state compounds.
Applications De Recherche Scientifique
Beryllium–oxotungsten (1/1) has several scientific research applications across various fields:
Chemistry: Used as a catalyst in certain chemical reactions due to its unique properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in medical imaging and as a component in certain medical devices.
Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of beryllium–oxotungsten (1/1) involves its interaction with molecular targets through the oxygen bridge. This interaction can influence various pathways, depending on the specific application. For example, in catalytic reactions, the compound may facilitate the transfer of electrons or atoms, thereby accelerating the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beryllium oxide: Shares the beryllium component but lacks the tungsten and oxygen bridge.
Tungsten oxide: Contains tungsten and oxygen but does not include beryllium.
Beryllium–tungsten alloys: Combinations of beryllium and tungsten without the specific oxygen bridge.
Uniqueness
Beryllium–oxotungsten (1/1) is unique due to the presence of both beryllium and tungsten connected by an oxygen bridge. This structure imparts distinct chemical and physical properties that are not observed in the individual components or their simple mixtures.
Propriétés
Numéro CAS |
18304-19-3 |
|---|---|
Formule moléculaire |
BeOW |
Poids moléculaire |
208.85 g/mol |
InChI |
InChI=1S/Be.O.W |
Clé InChI |
KGMKAEDBBNSQBN-UHFFFAOYSA-N |
SMILES canonique |
[Be].O=[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



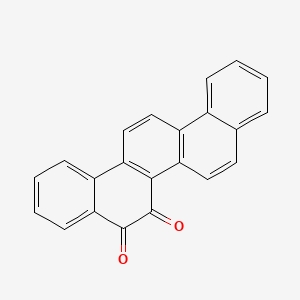

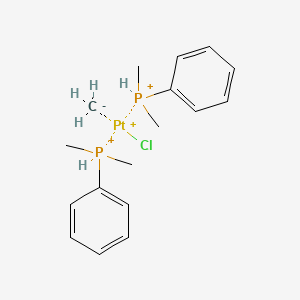
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
